molecular formula C8H19ClN2O2 B1374529 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride CAS No. 1236255-38-1

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride

Cat. No. B1374529
CAS RN: 1236255-38-1
M. Wt: 210.7 g/mol
InChI Key: FRXVVTADUKZJDM-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride, commonly referred to as 2-Amino-HED, is an organic compound that has a wide range of applications in scientific research. It is a derivative of the amino acid glycine, and is used in a variety of biochemical and physiological studies. 2-Amino-HED is a white crystalline powder that is soluble in water and has a molecular weight of 202.7 g/mol. It is a commonly used reagent in the synthesis of a variety of compounds, and has been studied for its potential use in medical applications.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • Anticonvulsant Activities : The compound's derivatives, primarily amino acid derivatives (PAADs), have shown pronounced activities in animal models for anticonvulsant effects. This includes surpassing the efficacy of phenobarbital in maximal electroshock seizure (MES) tests (King et al., 2011).

Crystallography and Chemical Synthesis

  • Crystal Structure Analysis : The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide has been characterized crystallographically, linking two enantiomers into a three-dimensional network (Yin, 2010).

Biomedical Applications

  • Hydrogel Development : The compound's derivatives have been used in the synthesis of pH- and temperature-responsive hydrogels for potential applications in tissue engineering and drug delivery (Xu, Kang, & Neoh, 2006).

Synthetic Chemistry

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing new chemical entities using this compound's derivatives, which could potentially lead to the development of new drugs or materials (Mohammad et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors : Amino acid compounds, including derivatives of 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride, have been studied for their potential as corrosion inhibitors in various metal surfaces (Gómez et al., 2005).

Fluorescence Studies

  • Binding with Bovine Serum Albumin : Derivatives have been synthesized and their interactions with bovine serum albumin (BSA) investigated, providing insights into fluorescence binding and potential biomedical applications (Meng et al., 2012).

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10(3)4-5-11;/h6-7,11H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVVTADUKZJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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